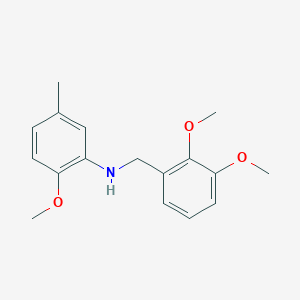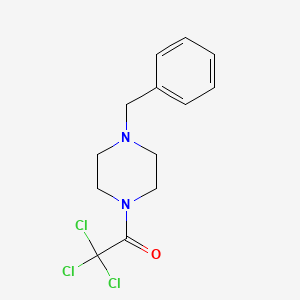![molecular formula C19H27N3O2 B5695511 6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5695511.png)
6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol, also known as EMQ, is a synthetic compound that has been widely used in scientific research. It belongs to the family of quinoline derivatives and has shown promising results in various biological assays.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of membrane integrity in microorganisms. In cancer cells, this compound induces apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. The antioxidant and anti-inflammatory effects of this compound are thought to be due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the growth of microorganisms by interfering with DNA synthesis and membrane integrity. In cancer cells, this compound induces apoptosis and inhibits tumor growth. This compound also has antioxidant and anti-inflammatory effects, which can protect cells from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has broad-spectrum antimicrobial activity, making it useful for testing against different microorganisms. This compound also has antitumor, antioxidant, and anti-inflammatory properties, which make it a versatile compound for various biological assays. However, this compound also has some limitations. It is not water-soluble, which can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for 6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol research. One area of interest is the development of this compound derivatives with improved properties, such as increased water solubility and enhanced bioavailability. Another direction is the investigation of the mechanism of action of this compound in more detail, which could lead to the development of new therapeutic agents. Additionally, this compound could be tested in combination with other drugs to enhance its antimicrobial, antitumor, and anti-inflammatory effects. Overall, this compound has shown great potential in scientific research, and further studies are warranted to fully explore its biological activities.
Synthesis Methods
The synthesis of 6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol involves the reaction of 2-methyl-4-quinolinol with ethyl bromoacetate and 4-ethylpiperazine in the presence of a base such as sodium hydride. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained after purification by column chromatography. The yield of this compound is typically around 50-60%, and the purity can be confirmed by various analytical techniques such as NMR and HPLC.
Scientific Research Applications
6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol has been extensively used in scientific research due to its various biological activities. It has been shown to exhibit potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has also been found to have antitumor properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which make it a potential therapeutic agent for various diseases.
properties
IUPAC Name |
6-ethoxy-3-[(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-4-21-8-10-22(11-9-21)13-17-14(3)20-18-7-6-15(24-5-2)12-16(18)19(17)23/h6-7,12H,4-5,8-11,13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHREIVXNSLCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(NC3=C(C2=O)C=C(C=C3)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5695449.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5695458.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5695465.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5695492.png)
![5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5695509.png)
![4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)
![methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate](/img/structure/B5695523.png)

![3-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5695539.png)
![N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine](/img/structure/B5695544.png)
![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)